2-Methyl-2-phenylsuccinic acid
Overview
Description
2-Methyl-2-phenylsuccinic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.22 g/mol It is a derivative of succinic acid, where one of the hydrogen atoms on the carbon backbone is replaced by a phenyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenylsuccinic acid can be synthesized through several methods. One common approach involves the condensation of phenylacetate and chloracetate in the presence of a phase transfer catalyst to form phenylsuccinic acid diester, which is then subjected to catalytic hydrolysis to yield this compound . The reaction conditions are typically mild, with a short reaction time and high production capacity, making it suitable for industrial applications.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysts and efficient hydrolysis techniques ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with the recycling of solvents like methyl tert-butyl ether during the reaction process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-phenylsuccinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylsuccinic acid involves its interaction with specific molecular targets and pathways. The phenyl and methyl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Phenylsuccinic acid: Similar structure but lacks the methyl group.
2-Methylsuccinic acid: Similar structure but lacks the phenyl group.
2-Phenylbutanedioic acid: Another name for 2-Methyl-2-phenylsuccinic acid.
Uniqueness
This compound is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2-phenylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(10(14)15,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVXSSDWCRHKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395871 | |
Record name | 2-METHYL-2-PHENYLSUCCINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34862-03-8 | |
Record name | 2-METHYL-2-PHENYLSUCCINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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